molecular formula C22H34N2O6 B613672 Boc-L-lys(ipr,Z)-OH CAS No. 125323-99-1

Boc-L-lys(ipr,Z)-OH

Cat. No. B613672
M. Wt: 422,51 g/mole
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-L-lys(ipr,Z)-OH is a novel synthetic organic compound with a wide range of potential applications in scientific research. The compound was first developed in the early 1990s as part of a research project at the University of California, Los Angeles (UCLA). It has since been used in a variety of fields, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

One of the applications of Boc-L-lys(ipr,Z)-OH is in the synthesis of homoarginine-containing opioid peptides. These peptides, synthesized using derivatives of Boc-L-lys-OH, have been evaluated for their biological activities, revealing potential avenues for the design of biologically active peptides with increased resistance to enzymatic degradation (Izdebski et al., 2007).

Advanced Applications in Genetic Engineering

Boc-L-lys(ipr,Z)-OH also finds application in advanced genetic engineering techniques, such as CRISPR-Cas9 mediated genome editing. A notable example is the development of a Cas9 variant, Cas9BOC, which incorporates a lysine derivative, Lys(Boc), allowing for tight regulation of Cas9 activity. This system enables precise control over genome editing processes, promising advancements in therapeutic genome editing and gene drive technologies (Suzuki et al., 2018).

Material Science and Molecular Electronics

In the realm of material science and molecular electronics, Boc-L-lysine derivatives have been utilized to synthesize redox-active peptides. These peptides, containing phenothiazine or ruthenium complexes, highlight the potential of lysine derivatives in creating novel materials for light-harvesting applications and photovoltaic cells. Such developments underscore the versatility of Boc-L-lys(ipr,Z)-OH in synthesizing functional molecules with specific electronic properties (Peek et al., 2009).

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O6/c1-16(2)24(21(28)29-15-17-11-7-6-8-12-17)14-10-9-13-18(19(25)26)23-20(27)30-22(3,4)5/h6-8,11-12,16,18H,9-10,13-15H2,1-5H3,(H,23,27)(H,25,26)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMKUYJJYHUAJP-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-L-lys(ipr,Z)-OH

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